

Physicochemical Properties of Dexlansoprazole Crystalline Powder: A Technical Guide

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Abstract: **Dexlansoprazole** is the R-enantiomer of lansoprazole, a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1][2] It is widely used for the treatment of gastroesophageal reflux disease (GERD) and erosive esophagitis.[2][3] The active pharmaceutical ingredient (API) exists as a white to nearly white crystalline powder.[4][5][6] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the formulation of a stable, effective, and high-quality pharmaceutical product. This guide provides an in-depth overview of the core physicochemical characteristics of **dexlansoprazole** crystalline powder, including its thermal properties, solubility, stability, and polymorphism, complemented by detailed experimental protocols for its characterization.

Core Physicochemical Data

Dexlansoprazole is a benzimidazole derivative that specifically inhibits the (H+, K+)-ATPase enzyme in gastric parietal cells, blocking the final step of acid production.[1][5] Its fundamental physicochemical properties are summarized below.



Property	Value	Reference
Chemical Name	(+)-2-[(R)-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl] methyl} sulfinyl]-1H-benzimidazole	[6]
Molecular Formula	C16H14F3N3O2S	[5][6]
Molecular Weight	369.36 g/mol	[5][6]
Melting Point	Decomposes at 140°C	[4][5][7][8]
рКа	8.87	[8]
LogP	2.38	[8]

Solubility Profile

The solubility of **dexlansoprazole** is a critical factor influencing its dissolution and bioavailability. It exhibits a wide range of solubilities in various solvents.

Qualitative Solubility:

Solvent	Solubility	Reference
Dimethylformamide	Freely Soluble	[4][5][6][7]
Methanol	Freely Soluble	[4][5][6][7]
Dichloromethane	Freely Soluble	[4][5][6][7]
Ethanol	Freely Soluble	[4][5][6][7]
Ethyl Acetate	Freely Soluble	[4][5][6][7]
Acetonitrile	Soluble	[4][5][6][7]
Ether	Slightly Soluble	[4][5][6][7]
Water	Very Slightly Soluble	[4][5][6][7]
Hexane	Practically Insoluble	[4][5][6][7]
·	·	·



Quantitative Solubility:

Solvent	Concentration	Reference
Water (pH 7.0)	0.21 mg/mL	[8]
DMSO (25°C)	74 mg/mL	[9][10]
Ethanol (25°C)	74 mg/mL	[10]

Stability Characteristics

The stability of **dexlansoprazole** is highly dependent on environmental conditions, particularly pH.

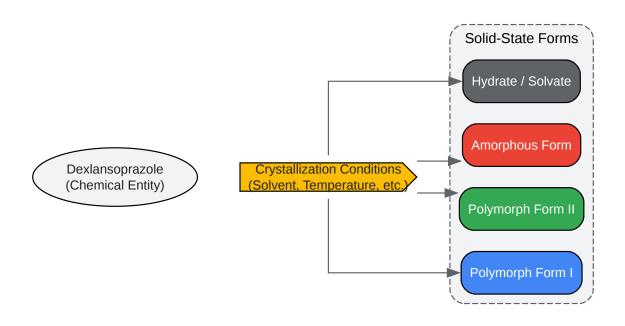
- pH Stability: **Dexlansoprazole** is an acid-labile drug.[11] It is more stable under neutral and alkaline conditions compared to acidic environments, a crucial property for a PPI designed to act in the acidic stomach.[1][4][5][6][7]
- Light Stability: The crystalline powder is stable when exposed to light.[4][5][6][7]

Forced degradation studies are essential to understand its stability profile and are typically performed under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to develop stability-indicating analytical methods.[12]

Polymorphism of Dexlansoprazole

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. These different forms, known as polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact the bioavailability and manufacturability of a drug product.[13] **Dexlansoprazole** is known to exist in numerous polymorphic forms, including anhydrous crystals, hydrates (e.g., sesquihydrate), and solvates. [14][15] The specific form obtained is dependent on the conditions of crystallization.[16]





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Caption: Polymorphism of **Dexlansoprazole**.

The identification and control of the polymorphic form are critical during drug development. X-ray Powder Diffraction (XRPD) is the primary technique used for this purpose. Below is a summary of characteristic peaks for some of the reported crystalline forms.

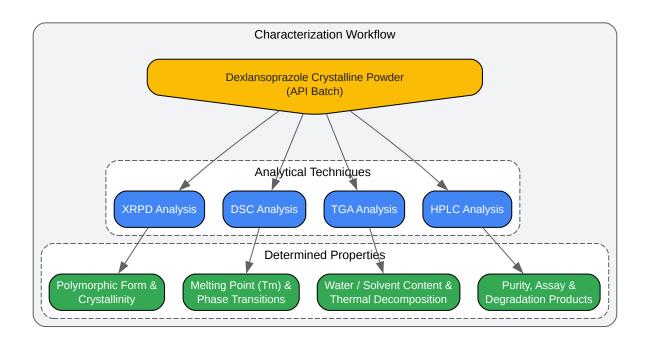


Polymorphic Form	Characteristic XRPD Peaks (2θ ± 0.2°)	Reference
Form A	5.6, 7.6, 11.3, 17.0, 22.6	[17]
Form B	5.7, 7.6, 17.1, 18.1, 20.2, 22.4	[17]
Form C	5.1, 8.8, 10.2, 11.7, 13.5, 15.5	[17]
Form I	8.53, 9.02, 10.14, 11.36, 13.79	[14]
Form II	6.66, 14.33, 18.69	[14]
Form X	6.8, 12.2, 14.4, 16.4, 17.8, 20.4	[13]
Form XII	5.5, 7.0, 13.2, 16.6, 19.7	[13][18]

Experimental Protocols for Characterization

A combination of analytical techniques is employed to fully characterize the physicochemical properties of **dexlansoprazole** crystalline powder.





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Caption: Experimental Workflow for API Characterization.

- Principle: XRPD is a non-destructive technique used to identify the crystalline structure of a solid. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for identification.
- Typical Protocol:
 - Sample Preparation: A small amount of the **dexlansoprazole** powder is gently packed into a sample holder to ensure a flat, uniform surface.
 - Instrumentation: A powder diffractometer with CuK α radiation (wavelength λ = 1.5418 Å) is typically used.[15][19]
 - Data Collection: The sample is scanned over a 2θ range (e.g., 2° to 40°) while the intensity of the diffracted X-rays is recorded.[15]



- Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed. The
 positions and relative intensities of the peaks are compared to reference patterns of
 known polymorphs to determine the form of the sample.
- Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties like melting point, glass transitions, and solid-state transitions.[20]
- Typical Protocol:
 - Calibration: The instrument is calibrated for temperature and enthalpy using certified standards, such as indium.[21]
 - Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) is placed into an aluminum pan, which is then hermetically sealed or crimped with a pinhole lid.
 - Instrumentation: The sample and an empty reference pan are placed in the DSC cell.
 - Data Collection: The cell is heated at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate).[22][23]
 - Analysis: The resulting thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) events. For dexlansoprazole, a sharp endotherm is observed corresponding to its melting and decomposition around 140°C.[22]
- Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to quantify the content of volatiles such as water and residual solvents and to study thermal decomposition.[24]
- Typical Protocol:
 - Sample Preparation: An accurately weighed sample is placed in a TGA pan.
 - Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere, typically flowing nitrogen.[23]



- Analysis: The TGA curve plots percent weight loss against temperature. A weight loss at temperatures below ~120°C typically corresponds to the loss of water or volatile solvents, while weight loss at higher temperatures indicates thermal decomposition. Crystalline anhydrous forms of dexlansoprazole are expected to show minimal weight loss before decomposition.[13]
- Principle: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is the standard method for determining the purity and assay of dexlansoprazole and for detecting any degradation products in stability studies.[25][26]
- Typical Stability-Indicating RP-HPLC Method:
 - Chromatographic System: A liquid chromatograph equipped with a UV detector.
 - Column: A C18 column (e.g., Kromasil C18 or Inertsil ODS C18) is commonly used.[25]
 [27]
 - Mobile Phase: Can be isocratic or gradient. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01M KH₂PO₄ adjusted to pH 7.0 or 0.5 mmol Ammonium Acetate at pH 4.5) and an organic modifier like acetonitrile.[25][26]
 - Flow Rate: Typically set between 1.0 and 1.2 mL/min.[25][26][28]
 - Detection: UV detection is performed at a wavelength of approximately 283-285 nm.[25]
 [26][28]
 - Sample Preparation: A stock solution of dexlansoprazole is prepared by dissolving an accurately weighed amount of the powder in a suitable diluent (e.g., a mixture of 0.1N NaOH and methanol).[12][27] This solution is then diluted to the working concentration range.
 - Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[25][26]

Conclusion



The physicochemical properties of **dexlansoprazole** crystalline powder are multifaceted and integral to its function as a pharmaceutical agent. Its character as a white, crystalline solid with a defined melting point, specific solubility profile, and pH-dependent stability dictates its handling, formulation, and delivery strategy. The existence of multiple polymorphic forms necessitates rigorous control and characterization, primarily through XRPD, to ensure batch-to-batch consistency and predictable in vivo performance. A comprehensive analytical workflow, incorporating DSC, TGA, and HPLC, is essential for confirming the identity, purity, and stability of the API. For professionals in drug development, a deep understanding of these properties is fundamental to creating a safe, effective, and stable **dexlansoprazole** product.

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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Dexlansoprazole | C16H14F3N3O2S | CID 9578005 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological and Safety Profile of Dexlansoprazole: A New Proton Pump Inhibitor Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region [jnmjournal.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pharmaoffer.com [pharmaoffer.com]
- 9. chembk.com [chembk.com]
- 10. Dexlansoprazole | Proton Pump inhibitor (PPI) | CAS 138530-94-6 | T168390; TAK390; Kapidex; Dexilant, R-Lansoprazole and TAK-390MR| GERD| InvivoChem [invivochem.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. scribd.com [scribd.com]



- 13. CRYSTALLINE FORMS OF DEXLANSOPRAZOLE | TREA [trea.com]
- 14. Novel Polymorphic Forms Of Dexlansoprazole [quickcompany.in]
- 15. US8362260B2 Crystalline forms of dexlansoprazole Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2011139414A2 Dexlansoprazole polymorphic forms Google Patents [patents.google.com]
- 18. US20100113527A1 Crystalline forms of dexlansoprazole Google Patents [patents.google.com]
- 19. US8314241B2 Process for the preparation of crystalline dexlansoprazole Google Patents [patents.google.com]
- 20. Differential Scanning Calorimetry A Method for Assessing the Thermal Stability and Conformation of Protein Antigen PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. tainstruments.com [tainstruments.com]
- 25. journals.najah.edu [journals.najah.edu]
- 26. researchgate.net [researchgate.net]
- 27. ajpaonline.com [ajpaonline.com]
- 28. researchgate.net [researchgate.net]
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